N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
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Overview
Description
N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring substituted with a 4-chlorophenyl group and a propanamide moiety linked to a 4-fluorophenylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Substitution with 4-Chlorophenyl Group: The thiazole ring is then subjected to electrophilic aromatic substitution to introduce the 4-chlorophenyl group.
Amidation: The final step involves the formation of the propanamide moiety through amidation reactions using appropriate amines and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the amide group to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases, disrupting signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-bromophenyl)sulfonyl)propanamide
- N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-methylphenyl)sulfonyl)propanamide
- N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-nitrophenyl)sulfonyl)propanamide
Uniqueness
N-(4-(4-chlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is unique due to the presence of the 4-fluorophenylsulfonyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3S2/c19-13-3-1-12(2-4-13)16-11-26-18(21-16)22-17(23)9-10-27(24,25)15-7-5-14(20)6-8-15/h1-8,11H,9-10H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDDIBAYFKCUME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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